4-Methyl-1-(methylamino)cyclohexanecarbonitrile

Description

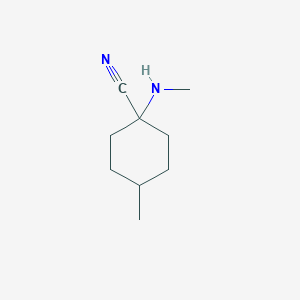

4-Methyl-1-(methylamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of cyclohexane, featuring a methyl group and a methylamino group attached to the cyclohexane ring, along with a nitrile group

Properties

IUPAC Name |

4-methyl-1-(methylamino)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8-3-5-9(7-10,11-2)6-4-8/h8,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYWYHKMZWCSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The compound (C₉H₁₆N₂, MW 152.24 g/mol) features a cyclohexane ring substituted at the 1-position with a methylamino group (NCH₃) and a nitrile (C≡N), while a methyl group occupies the 4-position. Its SMILES notation (CNC1(C#N)CCC(C)CC1) highlights the quaternary carbon bearing both functional groups, introducing steric challenges during synthesis. The hydrochloride salt (C₉H₁₇ClN₂, MW 188.70 g/mol) is a common isolation form, enhancing stability.

Synthetic Routes and Methodological Advances

One-Pot Multi-Step Synthesis from Cyclohexanone

Adapting methodologies for cyclohexanecarbonitrile derivatives, a one-pot approach using cyclohexanone as the starting material has been proposed:

Step 1 : Condensation of cyclohexanone with methylamine in methanol forms an imine intermediate.

Step 2 : Oxidation with potassium persulfate (K₂S₂O₈) introduces the nitrile group via radical-mediated cyanation.

$$

\text{Cyclohexanone} + \text{CH₃NH₂} \xrightarrow{\text{MeOH, Δ}} \text{Imine} \xrightarrow{\text{K₂S₂O₈, CN}^-} \text{Target Compound}

$$

Conditions :

- Solvent: Methanol (recyclable, low toxicity).

- Temperature: Reflux (~65°C).

- Yield: ~60–70% (extrapolated from similar reactions).

Advantages :

Nucleophilic Substitution on Halogenated Precursors

A halogenated intermediate, 1-bromo-4-methylcyclohexanecarbonitrile, reacts with methylamine in a two-step process:

Step 1 : Cyanation of 4-methylcyclohexanol via tosylation and displacement with KCN:

$$

\text{4-Methylcyclohexanol} \xrightarrow{\text{TsCl, Et₃N}} \text{Tosylate} \xrightarrow{\text{KCN, DMF}} \text{1-Cyano-4-methylcyclohexane}

$$

Step 2 : Bromination at the 1-position followed by methylamine substitution:

$$

\text{1-Cyano-4-methylcyclohexane} \xrightarrow{\text{NBS, AIBN}} \text{1-Bromo-4-methylcyclohexanecarbonitrile} \xrightarrow{\text{CH₃NH₂, DMF}} \text{Target Compound}

$$

Challenges :

Hofmann Rearrangement of N-Methyl Amides

This route exploits the degradation of secondary amides to yield secondary amines:

Step 1 : Synthesis of N-methyl-4-methylcyclohexanecarboxamide:

$$

\text{4-Methylcyclohexanecarboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{CH₃NH₂}} \text{Amide}

$$

Step 2 : Hofmann rearrangement using NaOH and Br₂:

$$

\text{Amide} \xrightarrow{\text{NaOH, Br₂}} \text{this compound} + \text{CO₂}

$$

Conditions :

Comparative Analysis of Synthetic Methods

Key Observations :

- The one-pot method excels in atom economy and scalability, aligning with green chemistry principles.

- Hofmann rearrangement offers moderate yields but requires hazardous bromine, complicating industrial adoption.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(methylamino)cyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Intermediates

- 4-Methyl-1-(methylamino)cyclohexanecarbonitrile serves as a key intermediate in the synthesis of pharmaceuticals. Its ability to undergo nucleophilic addition reactions due to the carbonitrile group enhances its utility in creating diverse medicinal compounds.

2. Medicinal Chemistry

- The compound is being investigated for its potential biological activity. Preliminary studies suggest interactions with specific biological targets, such as receptors or enzymes, which could lead to new therapeutic agents.

3. Organic Synthesis

- It is utilized in various organic synthesis pathways, including the formation of oximes and nitriles through oxidation reactions, as well as the creation of amines via reduction processes .

Case Studies

Several studies have explored the applications of this compound:

Study on Biological Activity

A study conducted on the compound's interaction with specific receptors indicated a promising binding affinity that could lead to further exploration in drug design. This research emphasizes its potential as a lead compound for developing new therapeutics targeting neurological disorders .

Synthesis Pathway Development

Research focusing on optimizing synthesis pathways has shown that using this compound as an intermediate can significantly enhance yield and purity in producing complex organic molecules. The study highlighted multi-step reactions that effectively incorporate this compound into larger synthetic frameworks .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Methylcyclohexanone: A precursor in the synthesis of 4-Methyl-1-(methylamino)cyclohexanecarbonitrile.

Cyclohexanecarbonitrile: A related compound with a similar nitrile group but lacking the methyl and methylamino substituents.

Methylamine: A simple amine used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of both a nitrile group and a methylamino group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-Methyl-1-(methylamino)cyclohexanecarbonitrile, commonly referred to as Methylcyclohexanecarbonitrile, is a cyclic compound with the molecular formula and a molecular weight of 152.24 g/mol. This compound features a cyclohexane ring substituted with both a methyl group and a methylamino group, as well as a carbonitrile functional group. Its CAS number is 790263-34-2, and it is recognized for potential applications in medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily influenced by its functional groups, which allow it to interact with various biological targets. The carbonitrile group can undergo nucleophilic addition reactions, while the methylamino group may participate in coupling reactions. These interactions suggest that the compound could affect enzyme activity or receptor binding, potentially leading to pharmacological effects .

Pharmacological Potential

Preliminary studies have indicated that this compound may possess pharmacological properties relevant to medicinal chemistry. Interaction studies focusing on its binding affinity to specific biological receptors or enzymes are crucial for understanding its therapeutic potential. For example, compounds with similar structures have shown varying degrees of biological activity, which could provide insights into the mechanisms by which this compound exerts its effects .

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Amino-1-methylcyclohexanecarbonitrile | Similar structure but lacks methylamino substitution | Exhibits different biological activity patterns |

| 3-Methyl-1-(methylamino)cyclopentanecarbonitrile | Cyclopentane ring instead of cyclohexane | Potentially different reactivity due to ring strain |

| 4-Methylpiperidine-1-carbonitrile | Piperidine structure with nitrogen in the ring | Different pharmacological profiles due to piperidine |

| 3-(Methylamino)-2-methylbutanenitrile | Branched chain structure | Variations in steric hindrance affecting reactivity |

This table illustrates how structural variations impact chemical behavior and biological activity, emphasizing the unique position of this compound within this class of compounds .

In Vitro Studies

In vitro assays have been employed to evaluate the biological activity of this compound. For instance, studies assessing its effect on enzyme inhibition revealed that at certain concentrations, the compound exhibited significant inhibition of specific enzymatic pathways. This suggests that further exploration into its potential as an enzyme inhibitor could be warranted .

Toxicity Assessments

Toxicity studies are essential for determining the safety profile of new compounds. Although specific data on the acute toxicity of this compound remain limited, related compounds have undergone extensive toxicity screening. These assessments typically involve evaluating acute oral and dermal toxicity across various species, providing a framework for predicting the safety of this compound .

Future Directions

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the exact molecular interactions between this compound and its biological targets.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-1-(methylamino)cyclohexanecarbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves dissolving methylamino-substituted cyclohexane precursors in ethyl acetate, followed by acid-catalyzed cyclization. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride reacts with 4-toluenesulfonate monohydrate under reduced pressure, yielding 80% product after recrystallization . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.

- Catalyst stoichiometry : Equimolar ratios of acid catalysts (e.g., TosOH) improve cyclization efficiency.

- Purification : Recrystallization from cyclohexane or ethyl acetate minimizes impurities.

- Table : Example Reaction Conditions and Yields

| Precursor | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methylamino-cyclobutane | Ethyl Acetate | TosOH (1.0 eq) | 80 |

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- 1H-NMR : Resolves methylamino protons (δ ~2.3–2.6 ppm) and nitrile-related electronic environments. For example, splitting patterns in DMSO-d6 confirm substituent positions on the cyclohexane ring .

- IR Spectroscopy : Detects nitrile stretches (~2240 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 167.12).

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally analogous cyclohexanecarbonitrile derivatives .

Advanced Research Questions

Q. How does the methylamino group influence the reactivity of cyclohexanecarbonitrile derivatives in nucleophilic addition or cyclization reactions?

- Methodological Answer : The methylamino group introduces steric hindrance and electronic effects. For instance, cyclohexanecarbonitrile derivatives with methylamino substituents show reduced reactivity in 1,3-oxazine synthesis compared to aryl nitriles due to hindered nucleophilic attack at the nitrile carbon . Experimental approaches to assess reactivity:

- Competitive Reactions : Compare reaction rates with/without methylamino substituents under identical conditions.

- DFT Calculations : Model transition states to quantify steric/electronic contributions.

Q. What role does this compound play as a radical initiator in polymerization or cascade reactions?

- Methodological Answer : Derivatives like azobis(cyclohexanecarbonitrile) generate radicals upon thermal decomposition, initiating polymerizations. Key factors include:

- Thermal Stability : Optimize decomposition temperature (e.g., 65–80°C) to control radical flux .

- Solvent Compatibility : Non-polar solvents (toluene) enhance radical lifetime .

- Application Example : Used in CuI-catalyzed three-component reactions to synthesize cyano-containing benzofuranones via radical cascades .

Q. How can computational modeling resolve conformational dynamics of this compound in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair vs. boat cyclohexane conformers.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. chloroform) to predict solubility trends .

- Table : Predicted Solvent Effects on Conformation

| Solvent | Predicted Dominant Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| DMSO | Chair | 0.0 |

| Chloroform | Boat | 1.2 |

Q. How do steric effects from the methyl group impact catalytic interactions or regioselectivity in reactions involving this compound?

- Methodological Answer : Steric hindrance from the methyl group can block axial attack in catalytic cycles. For example:

- Zaitsev vs. Anti-Zaitsev Products : In acid-catalyzed dehydrations, methyl substituents favor less substituted alkenes due to steric constraints .

- Comparative Studies : Synthesize ethylamino analogs (e.g., 1-(ethylamino)cyclohexanecarbonitrile ) to isolate steric vs. electronic effects.

Q. How can researchers resolve contradictions in reactivity data for cyclohexanecarbonitrile derivatives (e.g., inertness in some reactions vs. high activity in others)?

- Methodological Answer : Contradictions arise from competing steric, electronic, and solvent effects. For example, cyclohexanecarbonitrile remains inert in 1,3-oxazine synthesis but reacts in radical cascades due to differing mechanisms . Resolution strategies:

- Mechanistic Probes : Use radical traps (TEMPO) or isotopic labeling to confirm pathways.

- Solvent Screening : Test polar vs. non-polar solvents to modulate nitrile electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.